tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride
Description
tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride (CAS: 1986846-23-4) is a brominated spirocyclic compound featuring a chromene core fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and solubility, while the hydrochloride salt improves crystallinity and stability. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for developing TRPM8 channel antagonists and dopamine receptor modulators . Its structural complexity and substituent versatility make it a valuable scaffold for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl 7-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3.ClH/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)22-18;/h4-5,12H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVUKJWZRXJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=C(C=C3)Br)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromine atom: Bromination is typically carried out using bromine or a brominating agent under controlled conditions.
Spiro linkage formation: This step involves the formation of the spiro linkage between the chromene and piperidine rings, often through a cyclization reaction.
tert-Butyl ester formation: The tert-butyl group is introduced through esterification.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically using hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Esterification and hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.
Common reagents used in these reactions include bromine, nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spiro linkage which can impart unique biological activities.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related spirocyclic brominated derivatives (Table 1):
| Compound Name | CAS | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|---|---|
| tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride | 1986846-23-4 | C₁₇H₂₂BrN₂O₃·HCl | 433.73 | Not reported | Chromene core, bromine at position 7 |
| tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate | 690632-05-4 | C₁₇H₂₁BrN₂O₄ | 397.26 | 226–227 | Benzoxazine core, ketone at position 4 |
| tert-Butyl 7-fluoro-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate | 936648-33-8 | C₁₈H₂₂FNO₄ | 335.37 | Not reported | Fluorine at position 7, ketone at position 4 |
| tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate | 1160247-66-4 | C₁₉H₂₈N₂O₃ | 332.44 | Not reported | Isoquinoline core, methoxy at position 7 |
Key Observations :
- Core Heterocycle: The chromene core in the target compound distinguishes it from benzoxazine () and isoquinoline () analogs. Chromene derivatives are associated with enhanced π-π stacking interactions in receptor binding .
- Substituent Effects : Bromine at position 7 increases molecular weight and polarizability compared to fluorine () or methoxy () substituents. Bromine’s electron-withdrawing nature may influence electronic properties and metabolic stability.
- Salt Form: The hydrochloride salt improves aqueous solubility compared to non-salt analogs like CAS 690632-05-4 .
Pharmacological Activity
- The bromine substituent may enhance binding affinity via halogen bonding.
- Fluoro Analog (CAS 936648-33-8) : Fluorine’s electronegativity improves metabolic stability and membrane permeability but may reduce steric bulk compared to bromine .
Commercial Availability and Cost
| Compound | Purity | Price (1 g) | Supplier |
|---|---|---|---|
| This compound | 95% | Not disclosed | Combi-Blocks |
| tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate | 95% | ¥92,400 (~$600) | Kanto Reagents |
| tert-Butyl 7-fluoro-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate | 97% | ~$450 | Enamine |
Biological Activity
tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C18H25BrClNO3, with a molecular weight of approximately 418.8 g/mol. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features.
Chemical Structure and Properties
The compound features a piperidine ring fused with a chromene moiety , enhancing its lipophilicity and potentially affecting its biological interactions. The presence of the bromine atom and the tert-butyl group are significant in determining its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrClNO3 |
| Molecular Weight | 418.8 g/mol |
| CAS Number | 1986846-23-4 |
| Chemical Structure | Chemical Structure |
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities:
- Antimicrobial Activity : Research has shown that compounds with similar structures can exhibit antimicrobial properties. The spirocyclic structure may enhance interaction with microbial membranes, leading to increased efficacy against bacterial strains.
- Anticancer Potential : Initial investigations suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest, although further studies are necessary to elucidate these pathways.
- Neuroprotective Effects : Some derivatives of spiro compounds have demonstrated neuroprotective properties. This compound’s ability to cross the blood-brain barrier due to its lipophilicity may contribute to potential therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Study : A study conducted on spirochromene derivatives indicated significant antibacterial activity against Gram-positive bacteria, suggesting that the bromine substitution enhances membrane permeability and disrupts bacterial function.
- Cytotoxicity Assay : In vitro assays demonstrated that similar spirocyclic compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Neuroprotection Research : A recent investigation into neuroprotective agents highlighted that compounds with similar structures could inhibit oxidative stress in neuronal cells, thereby preventing neurodegeneration.
Q & A
Q. What are the optimal reaction conditions for synthesizing this spiro compound?
Methodology :
- High-yield synthesis (e.g., 98%) can be achieved using iridium-catalyzed amination in DMF at 70°C, as demonstrated for structurally related spiro-piperidine derivatives .
- Key parameters:
| Parameter | Value |
|---|---|
| Catalyst | Iridium-based |
| Solvent | DMF |
| Temperature | 70°C |
| Purification | Silica gel chromatography (hexane:EtOAc gradient) |
Q. What safety protocols are recommended for handling this compound?
Methodology :
- Use NIOSH/CEN-approved respirators (e.g., P95/P1 for particulates; OV/AG/P99 for vapors) and full-body PPE to prevent inhalation/skin contact .
- In case of exposure:
- Skin : Wash with soap/water; consult a physician if irritation persists .
- Inhalation : Move to fresh air; seek medical attention for respiratory distress .
- Avoid environmental release; prevent entry into drainage systems .
Q. How can the compound’s structural integrity be validated?
Methodology :
- Use 1H/13C NMR to confirm spirocyclic connectivity and bromine placement. For example, spiro protons typically resonate at δ 3.0–4.5 ppm .
- HRMS (ESI) for exact mass verification (e.g., observed vs. calculated m/z) .
- FTIR to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylate moiety) .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Methodology :
- The 7-bromo group acts as a directing moiety in Suzuki-Miyaura couplings. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to optimize C–C bond formation .
- Compare yields with analogous chloro/fluoro derivatives (see ) to assess electronic effects .
- Use DFT calculations to model transition states and predict regioselectivity .
Q. What strategies mitigate decomposition during long-term storage?
Methodology :
- Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Conduct accelerated stability studies:
| Condition | Duration | Purity Loss |
|---|---|---|
| 25°C, air | 30 days | ≤5% (HPLC) |
| 40°C, 75% RH | 14 days | ≤15% (HPLC) |
- Add stabilizers (e.g., BHT) if radical-mediated degradation is observed .
Q. How can computational modeling predict biological target interactions?
Methodology :
- Perform molecular docking (AutoDock Vina) against receptors (e.g., GPCRs, kinases) using the spiro core’s conformational flexibility .
- Compare binding scores with non-brominated analogs to evaluate halogen bonding contributions .
- Validate predictions with SPR or ITC assays for affinity measurements (e.g., KD < 1 µM for high-potency leads) .
Q. What analytical challenges arise in quantifying trace impurities?
Methodology :
- Use UHPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient. Detect impurities at <0.1% levels .
- Key impurities:
- De-Boc product (MH⁺ = 265.1): Monitor via MRM transition 265.1 → 201.0.
- Oxidative byproducts : Identify using high-resolution ion mobility spectrometry .
Contradictions and Data Gaps
- Melting Point Variability : Reported mp ranges (e.g., 226–227°C in vs. 50.5–52.5°C for analogs) suggest polymorphism or solvent-dependent crystallization. Characterize via DSC and XRD .
- Ecotoxicity Data : Limited information on biodegradation or aquatic toxicity. Conduct OECD 301/302 tests for regulatory compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
